BACE-1 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

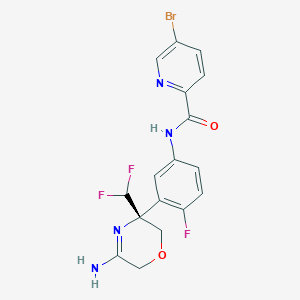

C17H14BrF3N4O2 |

|---|---|

Molecular Weight |

443.2 g/mol |

IUPAC Name |

N-[3-[(3R)-5-amino-3-(difluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-bromopyridine-2-carboxamide |

InChI |

InChI=1S/C17H14BrF3N4O2/c18-9-1-4-13(23-6-9)15(26)24-10-2-3-12(19)11(5-10)17(16(20)21)8-27-7-14(22)25-17/h1-6,16H,7-8H2,(H2,22,25)(H,24,26)/t17-/m0/s1 |

InChI Key |

WLOOOUPMVOAGDW-KRWDZBQOSA-N |

Isomeric SMILES |

C1C(=N[C@@](CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N |

Canonical SMILES |

C1C(=NC(CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of BACE-1 Inhibitors: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Core Processes, Experimental Methodologies, and Synthetic Pathways in the Pursuit of Alzheimer's Disease Therapeutics

The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key player in the amyloid cascade hypothesis of Alzheimer's disease, has been a primary target for therapeutic intervention for over two decades.[1][2] This guide provides a detailed technical overview of the discovery and synthesis of BACE-1 inhibitors, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the core signaling pathways, present quantitative data for key inhibitors, outline detailed experimental protocols, and illustrate a representative synthesis process.

The Amyloid Cascade and the Role of BACE-1

BACE-1 is a transmembrane aspartic protease that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2][3] This cleavage, followed by a subsequent cleavage by γ-secretase, results in the production of amyloid-β (Aβ) peptides, primarily Aβ40 and Aβ42.[2] The accumulation of these peptides is believed to be a central event in the pathogenesis of Alzheimer's disease.[1] The discovery of BACE-1 in 1999 spurred significant efforts to develop inhibitors that could block this first, rate-limiting step in Aβ production.[3]

The signaling pathway for APP processing involves a competition between the amyloidogenic and non-amyloidogenic pathways. In the non-amyloidogenic pathway, α-secretase cleaves APP within the Aβ domain, precluding the formation of Aβ. BACE-1, however, cleaves APP at the N-terminus of the Aβ sequence, initiating the amyloidogenic cascade.

References

- 1. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The BACE-1 Inhibitor 1: A Technical Deep Dive into its Mechanism of Action in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1) inhibitors in the context of Alzheimer's disease. It details the enzymatic cascade leading to the production of amyloid-beta (Aβ) peptides and the targeted intervention by these inhibitors. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing inhibitor efficacy, and visualizes the core signaling pathways and experimental workflows. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic rationale, challenges, and methodologies associated with the development of BACE-1 inhibitors.

Introduction: The Amyloid Cascade Hypothesis and the Role of BACE-1

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid plaques and intracellular neurofibrillary tangles. The amyloid cascade hypothesis posits that the overproduction and aggregation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is the primary pathological event that initiates a cascade of downstream effects, including synaptic dysfunction, neuroinflammation, and neuronal death.

Aβ peptides are generated from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a type I transmembrane protein. This process can follow one of two pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by β-secretase, also known as BACE-1.[1][2] BACE-1 is a transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3] The C99 fragment is subsequently cleaved by γ-secretase, releasing the Aβ peptide into the extracellular space.[3]

Given its rate-limiting role in Aβ production, BACE-1 has been a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's disease.[4] The central hypothesis is that inhibiting BACE-1 will reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques and halting the progression of the disease.

Mechanism of Action of BACE-1 Inhibitors

BACE-1 inhibitors are small molecule compounds designed to bind to the active site of the BACE-1 enzyme, preventing it from cleaving its substrate, APP. By blocking this initial step in the amyloidogenic pathway, these inhibitors effectively reduce the production of all Aβ isoforms.[4] Numerous BACE-1 inhibitors have been developed and have demonstrated significant reductions in Aβ levels in both preclinical models and in human clinical trials.

Quantitative Data on BACE-1 Inhibitor Potency and Efficacy

The potency and efficacy of BACE-1 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) in enzymatic and cell-based assays, as well as by the observed reduction in Aβ levels in cerebrospinal fluid (CSF) and plasma in clinical trials. The following tables summarize key quantitative data for several prominent BACE-1 inhibitors.

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cell-based Aβ40 Reduction IC50 (nM) | Reference(s) |

| Verubecestat (MK-8931) | BACE-1 | 2.2 | 13 | 2.1 | [5][6][7][8] |

| BACE-2 | 0.38 | - | - | [5] | |

| Lanabecestat (AZD3293) | BACE-1 | 0.4 | 0.6 | - | [9][10][11] |

| BACE-2 | - | 0.9 | - | [10] | |

| Atabecestat (JNJ-54861911) | BACE-1 | - | - | - | [2][12][13] |

| BACE-2 | - | - | - | [12] |

Table 1: In Vitro Potency of Selected BACE-1 Inhibitors. This table presents the inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values for verubecestat, lanabecestat, and atabecestat against BACE-1 and BACE-2.

| Inhibitor | Dose | Population | CSF Aβ1-40 Reduction | Reference(s) |

| Verubecestat (MK-8931) | 3 mg/kg (oral, rats) | Rats | 72% (peak at 12h) | [5] |

| 10 mg/kg (oral, rats) | Rats | 81% (peak at 12h) | [5] | |

| Lanabecestat (AZD3293) | 20 mg | Early AD Patients | 58.0% | [10] |

| 50 mg | Early AD Patients | 73.3% | [10] | |

| Atabecestat (JNJ-54861911) | 5 mg (daily) | Preclinical AD | ~52% | [12] |

| 10 mg (daily) | Early AD Patients | 67-68% | [2][14] | |

| 25 mg (daily) | Preclinical AD | ~84% | [12] | |

| 50 mg (daily) | Early AD Patients | 87-90% | [2][14] |

Table 2: In Vivo Efficacy of Selected BACE-1 Inhibitors in Animal Models and Human Clinical Trials. This table summarizes the observed reduction in cerebrospinal fluid (CSF) amyloid-beta 1-40 (Aβ1-40) levels following administration of verubecestat, lanabecestat, and atabecestat.

Off-Target Effects and Challenges

Despite the potent Aβ-lowering effects of BACE-1 inhibitors, clinical trials have been largely unsuccessful, with many being terminated due to a lack of cognitive benefit and the emergence of adverse effects.[12][13] These challenges are primarily attributed to the fact that BACE-1 has several other physiological substrates besides APP. Inhibition of BACE-1 can therefore interfere with other important biological pathways.

Key BACE-1 Substrates and Associated Signaling Pathways

-

Neuregulin-1 (NRG1): BACE-1-mediated cleavage of NRG1 is crucial for peripheral nerve myelination.[1][15][16] Inhibition of BACE-1 can impair this process, leading to hypomyelination.[15][17] The NRG1/ErbB signaling pathway is also involved in synapse formation and plasticity.[18]

-

Seizure protein 6 (SEZ6) and SEZ6L: These proteins are involved in neuronal development and function. BACE-1 cleavage regulates their surface expression and shedding.[4][19][20] Inhibition of BACE-1 leads to increased surface levels of SEZ6 and SEZ6L and a significant reduction of their soluble ectodomains in the CSF.[20][21][22]

-

Voltage-gated sodium channel β2 subunit (Navβ2): BACE-1 cleavage of Navβ2 is involved in regulating neuronal excitability.

The following diagram illustrates the primary amyloidogenic pathway and the off-target pathways involving NRG1 and SEZ6.

Experimental Protocols for Assessing BACE-1 Inhibitor Activity

The evaluation of BACE-1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro BACE-1 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE-1. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.[23]

Principle: A synthetic peptide substrate containing the BACE-1 cleavage site is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE-1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer (e.g., sodium acetate, pH 4.5), recombinant human BACE-1 enzyme, FRET substrate, and the test inhibitor at various concentrations.[24]

-

Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer, BACE-1 enzyme, and the test inhibitor.[25]

-

Initiation of Reaction: Add the FRET substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes).[23]

-

Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).[23]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Assay for Aβ Production

This assay measures the ability of a compound to inhibit Aβ production in a cellular context. Human embryonic kidney (HEK293) cells or neuroblastoma cell lines that overexpress human APP are commonly used.

Principle: Cells are treated with the BACE-1 inhibitor, and the amount of Aβ secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:

-

Cell Culture: Culture HEK293 cells stably transfected with a mutant form of human APP (e.g., Swedish mutation) to enhance Aβ production.

-

Compound Treatment: Treat the cells with various concentrations of the BACE-1 inhibitor for a specific duration (e.g., 24 hours).

-

Sample Collection: Collect the conditioned cell culture medium.

-

Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the medium using a sandwich ELISA kit.[26]

-

Data Analysis: Determine the dose-dependent reduction in Aβ levels and calculate the IC50 value.

In Vivo Assessment in Animal Models

Transgenic mouse models of Alzheimer's disease that overexpress human APP and develop amyloid plaques are widely used to evaluate the in vivo efficacy of BACE-1 inhibitors.[27][28]

Protocol Outline:

-

Animal Model: Use an established AD mouse model (e.g., 5xFAD or Tg2576).[27][29]

-

Drug Administration: Administer the BACE-1 inhibitor orally or via another appropriate route for a specified duration.

-

Sample Collection: Collect CSF and brain tissue at the end of the treatment period.

-

Biomarker Analysis: Measure Aβ levels in the CSF and brain homogenates using ELISA.

-

Histopathology: Analyze brain sections for amyloid plaque burden using techniques like immunohistochemistry with anti-Aβ antibodies.

-

Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze or contextual fear conditioning.[29]

Conclusion and Future Directions

BACE-1 remains a compelling and well-validated target for the treatment of Alzheimer's disease based on its central role in the production of pathogenic Aβ peptides. BACE-1 inhibitors have consistently demonstrated robust and dose-dependent lowering of Aβ levels in both preclinical and clinical settings. However, the clinical development of these inhibitors has been fraught with challenges, primarily stemming from on-target adverse effects due to the inhibition of BACE-1's processing of other physiological substrates.

Future research in this area should focus on several key aspects:

-

Development of Substrate-Selective Inhibitors: Designing BACE-1 inhibitors that preferentially inhibit the cleavage of APP over other substrates like NRG1 and SEZ6 could mitigate mechanism-based side effects.

-

Optimizing the Therapeutic Window: A "less is more" approach, aiming for a moderate and sustained level of BACE-1 inhibition, may be sufficient to reduce Aβ pathology over the long term without causing significant side effects.[30]

-

Early Intervention: Initiating treatment with BACE-1 inhibitors in the very early, preclinical stages of Alzheimer's disease, before significant amyloid plaque deposition and neurodegeneration have occurred, may be more effective.

-

Combination Therapies: Combining BACE-1 inhibitors with other therapeutic modalities, such as anti-Aβ immunotherapies or anti-tau agents, could offer a synergistic approach to treating this multifactorial disease.

A deeper understanding of the complex biology of BACE-1 and its various substrates is essential for the successful development of safe and effective BACE-1-targeted therapies for Alzheimer's disease. The detailed methodologies and data presented in this guide are intended to support the ongoing efforts of the scientific community in this critical area of research.

References

- 1. Proteolytic processing of Neuregulin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Verubecestat | Other Proteases | Tocris Bioscience [tocris.com]

- 9. Lanabecestat | BACE | TargetMol [targetmol.com]

- 10. Lanabecestat [openinnovation.astrazeneca.com]

- 11. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BACE1 dependent neuregulin processing: review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cleavage of Neuregulin-1 by BACE1 or ADAM10 Protein Produces Differential Effects on Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BACE1 Dependent Neuregulin Processing: Review: Ingenta Connect [ingentaconnect.com]

- 18. Alteration of BACE1-dependent NRG1/ErbB4 signaling and schizophrenia-like phenotypes in BACE1-null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Seizure protein 6 and its homolog seizure 6-like protein are physiological substrates of BACE1 in neurons - UCL Discovery [discovery.ucl.ac.uk]

- 20. Seizure protein 6 and its homolog seizure 6-like protein are physiological substrates of BACE1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pub.dzne.de [pub.dzne.de]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 25. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 26. Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Animal Models of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jnm.snmjournals.org [jnm.snmjournals.org]

- 29. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of BACE-1 for Therapeutic Intervention: A Technical Guide

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a critical enzyme in the pathogenesis of Alzheimer's disease (AD). According to the amyloid cascade hypothesis, the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event that triggers a cascade of neurotoxic events, ultimately leading to the cognitive decline characteristic of AD. BACE-1 initiates the production of Aβ by cleaving the amyloid precursor protein (APP). This rate-limiting role makes BACE-1 a prime therapeutic target for developing disease-modifying therapies for AD. This guide provides an in-depth technical overview of the validation of BACE-1 as a therapeutic target, summarizing key data, experimental protocols, and the challenges that have shaped the field.

BACE-1: Core Biology and Signaling Pathways

BACE-1 is a type I transmembrane aspartic protease. Its primary and most studied function is the cleavage of APP, which is the first step in the amyloidogenic pathway.

The Amyloidogenic Pathway

The generation of Aβ peptides is a two-step process. First, BACE-1 cleaves APP at the β-site, releasing a soluble ectodomain (sAPPβ) and leaving a 99-amino acid C-terminal fragment (C99) bound to the membrane. Subsequently, the γ-secretase complex cleaves C99 to produce Aβ peptides, predominantly Aβ40 and the more aggregation-prone Aβ42. An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves APP within the Aβ domain, precluding the formation of Aβ.

Physiological Substrates and Functions

Beyond APP, BACE-1 cleaves numerous other substrates, which is critical for understanding the potential mechanism-based side effects of BACE-1 inhibitors. These substrates are involved in vital physiological processes, including myelination, neuronal signaling, and inflammation.

-

Neuregulin 1 (NRG1): BACE-1 cleavage of NRG1 is essential for the proper myelination of peripheral nerves. Inhibition of this process is a major safety concern.

-

Jagged 1 (Jag1): Cleavage of Jag1 by BACE-1 influences the Notch signaling pathway, which plays a role in astrogenesis and neurogenesis.

-

Interleukin-1 Receptor II (IL-1R2): BACE-1 processing of this decoy receptor can modulate inflammatory responses.

-

Voltage-gated sodium channel subunits: BACE-1 cleavage can regulate the surface expression and function of these channels, impacting neuronal excitability.

The failure of several BACE-1 inhibitors in late-stage clinical trials has been partly attributed to adverse effects resulting from the inhibition of these physiological functions.

Evidence for BACE-1 as a Therapeutic Target

The validation of BACE-1 rests on genetic, preclinical, and clinical evidence.

Genetic and Preclinical Validation

-

Human Genetics: A rare mutation in the APP gene (A673T) results in a ~40% decrease in Aβ production by reducing BACE-1 cleavage. This mutation is protective against AD and cognitive decline in the elderly, providing strong human genetic validation for BACE-1 inhibition.

-

In Vivo Validation: BACE-1 knockout mice (BACE1-/-) are viable but exhibit phenotypes such as hypomyelination. Crucially, these mice have an almost complete absence of Aβ production. When crossed with APP transgenic mouse models of AD, BACE-1 deletion prevents the development of amyloid plaques and rescues cognitive deficits.

-

Pharmacological Studies: In various animal models, including mice and non-human primates, potent small-molecule BACE-1 inhibitors have demonstrated the ability to cross the blood-brain barrier and significantly lower Aβ levels in the brain and cerebrospinal fluid (CSF).

Clinical Trial Data

Numerous BACE-1 inhibitors advanced into human clinical trials. These trials successfully demonstrated target engagement, showing a potent, dose-dependent reduction of Aβ peptides in the CSF of healthy volunteers and AD patients. However, despite robust biomarker effects, nearly all late-stage trials were halted due to a lack of clinical efficacy or significant adverse events.

Quantitative Data from Clinical Trials

The table below summarizes the pharmacodynamic effects of several key BACE-1 inhibitors on CSF Aβ levels as reported in clinical trials.

| Inhibitor | Company | Phase of Discontinuation | Dose | CSF Aβ40 Reduction | CSF Aβ42 Reduction | Reference(s) |

| Verubecestat (MK-8931) | Merck | Phase 3 | 12 mg/day | ~57% | Similar to Aβ40 | |

| 40 mg/day | ~79% | Similar to Aβ40 | ||||

| 60 mg/day | ~84% | Similar to Aβ40 | ||||

| Atabecestat (JNJ-54861911) | Janssen | Phase 2/3 | 5 mg | ~50% | Similar to Aβ40 | |

| 25 mg | ~80% | Similar to Aβ40 | ||||

| 50 mg | ~90% | Similar to Aβ40 | ||||

| Lanabecestat (AZD3293) | AstraZeneca / Eli Lilly | Phase 3 | N/A | Up to ~70% | N/A | |

| Elenbecestat (E2609) | Eisai / Biogen | Phase 3 | N/A | N/A | N/A | |

| LY2886721 | Eli Lilly | Phase 2 | N/A | Significant reduction | N/A | |

| LY2811376 | Eli Lilly | Phase 1 | 90 mg | ~57% (Aβ1-34) | N/A |

The consistent and profound reduction in CSF Aβ across multiple compounds confirms that BACE-1 was successfully inhibited in the central nervous system. The ultimate failure of these trials suggests that either Aβ reduction alone is insufficient in symptomatic patients or that the timing and safety profile of the intervention are critical factors.

Experimental Protocols

Protocol 1: Fluorometric BACE-1 Activity Assay

This protocol describes a common method for measuring BACE-1 enzymatic activity in cell or tissue lysates using a fluorogenic peptide substrate. This is often a Förster Resonance Energy Transfer (FRET) based assay.

1. Materials and Reagents

-

BACE-1 Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.

-

BACE-1 Extraction/Lysis Buffer: e.g., 10mM Tris (pH 7.4), 0.15M NaCl, with protease and phosphatase inhibitors.

-

Fluorogenic BACE-1 Substrate: A peptide containing the BACE-1 cleavage site flanked by a fluorophore and a quencher (e.g., EDANS/DABCYL). Stock solution prepared in DMSO.

-

Recombinant Human BACE-1 Enzyme: For positive control.

-

BACE-1 Inhibitor: For negative control (e.g., BACE Inhibitor IV). Stock solution prepared in DMSO.

-

96-well black, flat-bottom microplate.

-

Fluorescent microplate reader with excitation/emission filters for the specific substrate (e.g., Ex/Em = 345/500 nm).

2. Sample Preparation (Cell/Tissue Lysate)

-

Homogenize tissue (e.g., 10 mg) or cell pellets in ~500 µL of ice-cold BACE-1 Extraction Buffer.

-

Incubate the homogenate on ice for 10-30 minutes.

-

Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.

-

Collect the supernatant, which contains the soluble proteins including BACE-1.

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay). Dilute all samples to an equal concentration (e.g., 0.5–2 µg/µL) using Assay Buffer.

3. Assay Procedure (96-well format)

-

Prepare Plate: Set up wells for background, positive control, negative control, and samples in duplicate or triplicate.

-

Background wells: 50 µL Assay Buffer.

-

Positive Control wells: Add diluted recombinant BACE-1 enzyme to 50 µL of Assay Buffer.

-

Inhibitor Control wells: Pre-incubate the recombinant BACE-1 enzyme with a known BACE-1 inhibitor for 10-15 minutes, then add to wells.

-

Sample wells: Add 2-50 µL of prepared sample lysate to wells. Adjust the final volume in all wells to 50 µL with Assay Buffer.

-

-

Prepare Reaction Mix: In a separate tube, prepare a 2X Reaction Mix containing the BACE-1 substrate diluted in Assay Buffer.

-

Initiate Reaction: Add 50 µL of the 2X Reaction Mix to each well to start the enzymatic reaction. The final volume in each well is 100 µL.

-

Incubation and Measurement:

-

Kinetic Assay: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence every 5 minutes for 30-60 minutes.

-

Endpoint Assay: Cover the plate and incubate at 37°C for 30-60 minutes, protected from light. Stop the reaction if necessary (using a stop solution if provided in a kit). Read the final fluorescence.

-

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the rate of substrate cleavage (for kinetic assays) or the total fluorescence units (for endpoint assays). BACE-1 activity in samples is proportional to the fluorescence signal.

Protocol 2: Evaluation of BACE-1 Inhibitors in APP Transgenic Mice

This protocol outlines a general methodology for assessing the in vivo efficacy of a BACE-1 inhibitor in a mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).

1. Animals and Treatment

-

Animal Model: Use an established APP transgenic mouse model that develops age-dependent amyloid pathology.

-

Groups:

-

Vehicle control group (e.g., APP-Tg mice receiving the drug vehicle).

-

Treatment group(s) (e.g., APP-Tg mice receiving the BACE-1 inhibitor at one or more doses).

-

Wild-type littermate controls may also be included.

-

-

Drug Administration: The inhibitor is typically administered orally (e.g., via gavage or formulated in chow) daily for a specified duration (e.g., 4-12 weeks).

-

Age: Treatment can be initiated either before significant plaque deposition (preventative) or after plaques have formed (therapeutic).

2. Sample Collection and Processing

-

At the end of the treatment period, anesthetize the mice and collect blood (for plasma Aβ) and CSF if possible.

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

-

Harvest the brain. Divide it sagittally. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be flash-frozen for biochemical analysis.

3. Biochemical Analysis (Aβ Quantification)

-

From the frozen hemisphere, dissect specific brain regions (e.g., cortex and hippocampus).

-

Homogenize the tissue in a series of buffers to extract soluble and insoluble (plaque-associated) Aβ. This typically involves sequential extraction with saline-based buffers (soluble fraction) followed by strong denaturants like formic acid (insoluble fraction).

-

Quantify Aβ40 and Aβ42 levels in the brain extracts using specific enzyme-linked immunosorbent assays (ELISAs).

4. Immunohistochemical Analysis (Plaque Load)

-

Section the fixed brain hemisphere using a cryostat or vibratome.

-

Perform immunohistochemistry on the brain sections using antibodies specific for Aβ (e.g., 6E10 or 4G8) to visualize amyloid plaques.

-

Capture images of stained sections from defined brain regions (e.g., cortex and hippocampus) using a microscope.

-

Use image analysis software to quantify the plaque burden (e.g., percentage of area covered by plaques).

5. Data Analysis

-

Compare the levels of soluble and insoluble Aβ40/Aβ42 between the vehicle and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Compare the plaque burden between the vehicle and treatment groups.

-

A successful BACE-1 inhibitor is expected to significantly reduce both soluble Aβ levels and amyloid plaque deposition.

Challenges and Future Directions

The journey of BACE-1 inhibitors from a promising target to clinical disappointment has provided critical lessons for AD drug development.

Key Challenges:

-

Therapeutic Window: Finding a dose that sufficiently reduces Aβ production without causing mechanism-based side effects from inhibiting the processing of other vital substrates has proven difficult. Genetics suggest that a modest ~50% inhibition of BACE-1 might be safe and effective if started early.

-

Timing of Intervention: BACE-1 inhibition may be ineffective or even detrimental in patients who already have significant amyloid pathology and neurodegeneration. The focus is now shifting towards preventative trials in preclinical or prodromal AD populations.

-

Selectivity: Ensuring high selectivity for BACE-1 over its homolog BACE-2 and other aspartic proteases like Cathepsin D is crucial to minimize off-target effects.

Future Prospects:

-

Substrate-Selective Inhibitors: A novel approach is to develop inhibitors that selectively block the interaction of BACE-1 with APP while sparing its cleavage of other physiological substrates.

-

Prevention Trials: The future of BACE-1 inhibition likely lies in primary or secondary prevention trials in asymptomatic individuals who are at high risk or have biomarker evidence of early amyloid accumulation.

-

Combination Therapy: BACE-1 inhibitors could be used as a maintenance therapy following amyloid clearance by anti-Aβ antibodies to prevent the re-accumulation of plaques.

BACE-1 remains one of the most rigorously validated therapeutic targets for Alzheimer's disease based on its indispensable role in Aβ production. Preclinical and early clinical studies unequivocally demonstrated that BACE-1 can be successfully inhibited in humans to dramatically lower brain Aβ levels. However, the failure of multiple late-stage clinical trials due to lack of efficacy and safety concerns has highlighted the immense challenge of translating this biological validation into clinical success. The lessons learned are now guiding the development of next-generation strategies, focusing on a more nuanced approach that considers the timing of intervention, the therapeutic window, and the complex physiological roles of this critical enzyme.

De Novo Structure-Based Molecular Design of BACE-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is the rate-limiting enzyme in the production of Aβ peptides, making it a prime therapeutic target for the treatment of AD. This technical guide provides an in-depth overview of the de novo structure-based molecular design of BACE-1 inhibitors, covering key design strategies, quantitative data on inhibitor potency, and detailed experimental protocols for their evaluation.

BACE-1 Structure and Catalytic Mechanism

BACE-1 is a transmembrane aspartic protease with a large extracellular catalytic domain. The active site of BACE-1 contains a catalytic dyad of two aspartate residues, Asp32 and Asp228, which are essential for its proteolytic activity. The catalytic mechanism involves a general acid-base reaction where a water molecule, activated by the aspartic dyad, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond of the amyloid precursor protein (APP). A flexible "flap" region, an antiparallel β-hairpin loop, covers the active site and plays a crucial role in substrate recognition and binding.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. In the amyloidogenic pathway, sequential cleavage of APP by BACE-1 and then γ-secretase results in the generation of Aβ peptides, which can aggregate to form neurotoxic plaques.

Amyloid Precursor Protein (APP) Processing Pathways.

De Novo Structure-Based Design Strategies

De novo design aims to create novel inhibitor scaffolds that are complementary to the BACE-1 active site. This process is heavily reliant on the three-dimensional structure of the target enzyme, typically obtained through X-ray crystallography.

Computational De Novo Design Workflow

Computational de novo design programs, such as SPROUT, utilize the 3D structure of the BACE-1 active site to generate novel molecular structures. The general workflow involves identifying key interaction points within the active site, generating molecular fragments that can interact with these points, and then linking these fragments to form a complete molecule. The designed molecules are then scored and ranked based on their predicted binding affinity and drug-like properties.

De Novo Design Workflow for BACE-1 Inhibitors.

One successful example of this approach is the discovery of biphenylacetamide-derived BACE-1 inhibitors using the SPROUT program. This work demonstrated the power of in silico fragment-based molecular design in identifying novel, non-peptide inhibitor scaffolds.[1]

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein. These initial "hits" are typically weak binders, but their binding efficiency is high. The hits are then optimized and grown into more potent lead compounds through structure-guided medicinal chemistry.

Fragment-Based Drug Discovery (FBDD) Workflow.

A notable success in FBDD for BACE-1 was the discovery of a novel series of 2-aminobenzimidazole inhibitors.[2] This approach has proven effective in identifying ligand-efficient starting points for optimization into clinical candidates.

Quantitative Data of BACE-1 Inhibitors

The potency of BACE-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the potency of several representative BACE-1 inhibitors.

| Inhibitor | Type | BACE-1 IC50 (nM) | BACE-1 Ki (nM) | Reference |

| Verubecestat (MK-8931) | Small Molecule | 2.2 | - | [3] |

| Lanabecestat (AZD3293) | Small Molecule | 0.6 | - | [4] |

| Atabecestat (JNJ-54861911) | Small Molecule | - | 13 | [4] |

| Elenbecestat (E2609) | Small Molecule | - | 6.4 | [4] |

| LY2811376 | Small Molecule | 0.9 | - | [5] |

| OM99-2 | Peptidomimetic | - | 1.7 | [6] |

| Compound 29 | Deoxyvasicinone-donepezil hybrid | 0.129 | - | [3] |

| Inhibitor 5a | 2-oxopiperazine derivative | - | 2 | [7] |

Experimental Protocols

Accurate evaluation of BACE-1 inhibitors requires robust and reliable experimental assays. The following sections provide detailed protocols for key experiments.

BACE-1 Enzymatic Activity Assay (FRET)

Fluorescence Resonance Energy Transfer (FRET) assays are commonly used to measure BACE-1 enzymatic activity. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant human BACE-1 enzyme

-

BACE-1 FRET peptide substrate

-

BACE-1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (potential inhibitors)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a dilution series of the test compound in assay buffer.

-

Dilute the BACE-1 enzyme to the desired concentration in assay buffer.

-

Dilute the FRET substrate to the desired concentration in assay buffer.

-

-

Assay Setup:

-

Add the test compound dilutions to the microplate wells.

-

Add the BACE-1 enzyme to all wells except the negative control wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

-

Initiate Reaction:

-

Add the FRET substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Excitation: 545 nm, Emission: 585 nm) in kinetic mode for a set duration (e.g., 60 minutes) at room temperature.[8]

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

BACE-1 Inhibitor Binding Kinetics Assay (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics (association and dissociation rates) of inhibitors to BACE-1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified BACE-1 enzyme

-

Test compounds (potential inhibitors)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the BACE-1 enzyme to the activated surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test compound over the sensor surface and a reference surface (without BACE-1).

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound inhibitor from the BACE-1 surface.

-

-

Data Analysis:

-

Subtract the reference surface signal from the BACE-1 surface signal to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

BACE-1-Inhibitor Complex Structure Determination (X-ray Crystallography)

X-ray crystallography provides a high-resolution 3D structure of the BACE-1-inhibitor complex, which is invaluable for understanding the binding mode and for guiding further inhibitor design.

Materials:

-

Purified BACE-1 protein

-

Potent BACE-1 inhibitor

-

Crystallization screens and reagents

-

Cryo-protectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Protocol:

-

Protein-Inhibitor Complex Formation:

-

Incubate the purified BACE-1 protein with a molar excess of the inhibitor to ensure complete binding.

-

-

Crystallization:

-

Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop).

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield high-quality crystals. For example, crystals of a BACE-1 complex were grown using 20% PEG 5000 MME, 200 mM ammonium iodide, and 200 mM sodium citrate at pH 6.4.[9]

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the crystallization drops.

-

Soak the crystals in a cryo-protectant solution to prevent ice formation during freezing.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal in the X-ray beam.

-

Collect a complete diffraction dataset by rotating the crystal in the beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known BACE-1 structure as a search model.

-

Build the inhibitor into the electron density map and refine the structure to obtain a final high-resolution model of the BACE-1-inhibitor complex.

-

Conclusion

The de novo structure-based design of BACE-1 inhibitors represents a promising therapeutic strategy for Alzheimer's disease. By leveraging detailed structural information of the BACE-1 active site, novel and potent inhibitors can be rationally designed and optimized. The combination of computational design methods with robust experimental validation is crucial for the successful development of clinical candidates. This technical guide provides a comprehensive overview of the core principles, methodologies, and data that underpin this important area of drug discovery. Continued research and development in this field hold the potential to deliver effective disease-modifying therapies for patients with Alzheimer's disease.

References

- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Site and Active Site Interactions of the BACE-1 Inhibitor OM99-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding characteristics of the peptidomimetic inhibitor OM99-2 with the active site of β-secretase (BACE-1), a primary therapeutic target in Alzheimer's disease research.

Quantitative Binding and Inhibition Data

The interaction between BACE-1 and its inhibitors is characterized by various quantitative metrics that describe binding affinity and inhibitory potency. The following tables summarize key data for the representative inhibitor OM99-2 and provide comparative values for other notable BACE-1 inhibitors.

| Parameter | Value | Method | Reference |

| Ki (Inhibition Constant) | 9.58 nM | Enzymatic Assay | [1][2] |

| Ki (Inhibition Constant) | ~1.0 nM | Co-crystallization | [3] |

Table 1: Quantitative Binding Data for OM99-2. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity. Lower values indicate a stronger interaction.

| Inhibitor | Type | Ki | IC50 |

| OM99-2 | Peptidomimetic | 1.0 - 9.58 nM | - |

| Verubecestat (MK-8931) | Non-peptidic | 7.8 nM | 13 nM |

| AZD-3293 | Non-peptidic | 0.4 nM | 610 pM (in cells) |

| AZD-3839 | Non-peptidic | - | 4.8 nM (Aβ40 reduction) |

| Compound 2 (Hydroxyethylene) | Peptidomimetic | - | 1.1 nM |

Table 2: Comparative Quantitative Data for Selected BACE-1 Inhibitors. This table provides context for the potency of OM99-2 by comparing it with other well-characterized inhibitors.[3][4]

BACE-1 Active Site and OM99-2 Interactions

The active site of BACE-1 is a large cleft with several subsites (S4, S3, S2, S1, S1', S2', S3', S4') that accommodate the amino acid residues of its substrates.[4] The catalytic activity is driven by a pair of aspartic acid residues, Asp32 and Asp228, which form the catalytic dyad.[4]

OM99-2 is an eight-residue peptidomimetic inhibitor (Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe) that mimics the substrate and binds within these subsites.[2][3] The asterisk denotes a hydroxyethylene transition-state isostere that replaces the scissile peptide bond, crucial for its inhibitory action by interacting with the catalytic dyad.[2] The binding of OM99-2 involves a network of hydrogen bonds and hydrophobic interactions with various residues within the active site.

Detailed Experimental Protocols

BACE-1 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is adapted from commercially available FRET-based assay kits and is a standard method for determining the inhibitory activity of compounds against BACE-1.[5][6][7][8][9]

Principle: The assay utilizes a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher)

-

BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test inhibitor (e.g., OM99-2) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 3X solution of the BACE-1 FRET substrate in BACE-1 Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in BACE-1 Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.

-

Dilute the BACE-1 enzyme to the desired working concentration (e.g., 7.5-10 ng/µl) in BACE-1 Assay Buffer just before use.

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add Assay Buffer only.

-

Positive Control Wells (100% activity): Add Assay Buffer containing the same concentration of solvent as the inhibitor wells.

-

Test Inhibitor Wells: Add the diluted test inhibitor solutions.

-

-

Reaction Initiation and Measurement:

-

To all wells except the "Blank", add the 3X BACE-1 FRET substrate solution.

-

Initiate the enzymatic reaction by adding the diluted BACE-1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex 320-345 nm / Em 485-510 nm).

-

For a kinetic assay, monitor the fluorescence increase over time (e.g., every 5 minutes for 60 minutes) at 37°C.[9]

-

For an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (from Blank wells) from all readings.

-

Calculate the rate of reaction (slope of the kinetic curve) or the total fluorescence change for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

Co-crystallization of BACE-1 with OM99-2

This protocol provides the steps for obtaining crystals of the BACE-1/OM99-2 complex for X-ray diffraction studies, based on published methods.[10]

Principle: Creating a supersaturated solution of the protein-inhibitor complex under specific conditions allows for the formation of highly ordered crystals. These crystals can then be used to determine the three-dimensional structure of the complex at atomic resolution.

Materials:

-

Purified recombinant human BACE-1 (e.g., 7-8 mg/ml)

-

OM99-2 inhibitor

-

Crystallization Buffer: 20% (w/v) PEG 5000 MME, 200 mM ammonium iodide, 200 mM sodium citrate, pH 6.4

-

Crystallization plates (e.g., for hanging-drop vapor diffusion)

-

Microscope for crystal visualization

Procedure:

-

Complex Formation:

-

Prepare the BACE-1 protein solution.

-

Incubate the protein solution with a 3- to 6-fold molar excess of the OM99-2 inhibitor.

-

-

Crystallization Setup (Hanging-Drop Vapor Diffusion):

-

Pipette the Crystallization Buffer into the reservoir of the crystallization plate wells.

-

On a siliconized glass cover slip, mix equal volumes (e.g., 1-2 µl) of the BACE-1/OM99-2 complex solution and the reservoir solution to form a "drop".

-

Invert the cover slip and seal the reservoir well.

-

-

Crystal Growth:

-

Incubate the plates at a constant temperature (e.g., 20°C).

-

Monitor the drops periodically under a microscope for the appearance of crystals. Crystals may appear within 1 to 2 weeks and continue to grow for several weeks.

-

-

Crystal Harvesting and Data Collection:

-

Once crystals have reached a suitable size, they are carefully harvested using a cryo-loop, passed through a cryoprotectant solution if necessary, and flash-cooled in liquid nitrogen.

-

The frozen crystal is then used for X-ray diffraction data collection at a synchrotron source.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. By immobilizing BACE-1 (the ligand) onto the chip and flowing the inhibitor (the analyte) over the surface, the association (kon) and dissociation (koff) rates of the binding event can be measured in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified BACE-1

-

OM99-2 inhibitor at various concentrations

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using an injection of EDC/NHS.

-

Inject the BACE-1 solution over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups with an injection of ethanolamine.

-

-

Analyte Binding Measurement:

-

Inject a series of concentrations of the OM99-2 inhibitor over the immobilized BACE-1 surface at a constant flow rate.

-

Record the binding response (in Resonance Units, RU) during the association phase.

-

Switch to flowing only the running buffer over the chip to monitor the dissociation phase.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor before the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. 2.2. Enzymatic Assay of BACE1, TACE and Other Serine Proteases [bio-protocol.org]

- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of BACE-1 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a type I transmembrane aspartyl protease, is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides. While its role in the pathogenesis of Alzheimer's disease is well-established, a growing body of evidence highlights the critical physiological functions of BACE-1 in the central nervous system (CNS). This technical guide provides an in-depth exploration of the multifaceted roles of BACE-1, its diverse substrates, and its involvement in crucial neuronal processes, including myelination, synaptic plasticity, and neurogenesis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals investigating BACE-1 and its therapeutic potential.

Introduction

BACE-1 is predominantly expressed in neurons and is localized in various cellular compartments, including the Golgi apparatus, endosomes, and on the cell surface. Its acidic pH optimum for activity aligns with its primary sites of action within the cell.[1] Beyond its well-documented role in cleaving APP, BACE-1 processes a wide array of substrates, influencing a multitude of physiological pathways in the CNS. Understanding these physiological roles is paramount, particularly in the context of developing BACE-1 inhibitors for Alzheimer's disease, as off-target effects could have significant functional consequences.

BACE-1 Substrates in the Central Nervous System

BACE-1 exhibits a degree of substrate specificity, though a definitive consensus sequence for cleavage remains elusive.[2][3] Proteomic studies have identified numerous BACE-1 substrates, many of which are type I transmembrane proteins involved in cell-cell communication and signaling.[2][4][5] The cleavage of these substrates by BACE-1 can either activate or inactivate their signaling functions, leading to a cascade of downstream effects. A summary of key BACE-1 substrates and their functions in the CNS is provided in Table 1.

Table 1: Key BACE-1 Substrates in the CNS and Their Functions

| Substrate | Function in CNS | Reference(s) |

| Amyloid Precursor Protein (APP) | Precursor to amyloid-beta peptides; involved in synaptic function and neurodevelopment. | [1] |

| Neuregulin-1 (NRG1) | Regulates myelination of peripheral and central nervous system axons, synaptic plasticity, and neuronal development. | [6][7][8][9] |

| Jagged-1 (Jag1) | Ligand for Notch receptors, playing a role in the balance between neurogenesis and astrogenesis. | [10][11][12][13][14] |

| Close Homolog of L1 (CHL1) | A neural cell adhesion molecule crucial for axonal guidance and the maintenance of neural circuits. | [7][15][16][17][18][19] |

| Seizure Protein 6 (SEZ6) and SEZ6L | Influence synaptic connectivity, motor coordination, and dendritic arborization. | [20][21][22][23] |

| Voltage-gated sodium channel β2 subunit (Navβ2) | Modulates the surface expression and function of voltage-gated sodium channels, influencing neuronal excitability. | [6] |

| Plexin Domain Containing 2 (PLXDC2) | Identified as a BACE-1 substrate with potential roles in neuronal function. | [24][25] |

| Leucine Rich Repeat Neuronal 1 (LRRN1) | Predicted to be involved in the positive regulation of synapse assembly. | [26][27][28][29][30] |

Physiological Roles of BACE-1

Myelination

BACE-1 plays a crucial role in the myelination of both the central and peripheral nervous systems. This function is primarily mediated through the cleavage of Neuregulin-1 (NRG1).[6][8][9] BACE-1 processes the type I and type III isoforms of NRG1, releasing a soluble ectodomain that signals through ErbB receptors on Schwann cells and oligodendrocytes to promote myelination.[8][9]

Studies in BACE-1 knockout mice have demonstrated a significant reduction in myelin sheath thickness, a phenotype consistent with hypomyelination.[31] Quantitative analysis of myelination in these models is often performed using electron microscopy to measure the g-ratio, which is the ratio of the axon diameter to the total fiber diameter (axon plus myelin sheath).

Table 2: Quantitative Data on BACE-1's Role in Myelination

| Model | Parameter | Observation | Reference(s) |

| BACE-1 Knockout Mice | g-ratio | Significantly increased, indicating thinner myelin sheaths. | [31] |

| BACE-1 Knockout Mice | Myelination | Retarded remyelination of injured sciatic nerves. | [31] |

Synaptic Plasticity

BACE-1 is a key regulator of synaptic function and plasticity. Its influence is complex and can be both positive and negative depending on the specific synaptic context and the substrates involved. BACE-1 knockout mice exhibit alterations in hippocampal synaptic plasticity, including deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.

The processing of various substrates, including APP and its fragments, as well as SEZ6 and CHL1, contributes to these effects. For instance, while high levels of Aβ are detrimental to synaptic function, physiological levels may play a role in normal synaptic transmission. Furthermore, the cleavage of SEZ6 and CHL1 by BACE-1 is important for synaptic connectivity and axonal guidance.[16][20]

Table 3: Quantitative Data on BACE-1's Role in Synaptic Plasticity

| Model/Condition | Synaptic Parameter | Observation | Reference(s) |

| BACE-1 Knockout Mice | Mossy Fiber LTP | Abolished | |

| BACE-1 Knockout Mice | Schaffer Collateral-CA1 LTP | Altered | |

| BACE-1 Inhibitor Treatment | Hippocampal LTP | Reduced | |

| 5XFAD mice with partial BACE-1 reduction | Hippocampal LTP | Deficit rescued |

Neurogenesis

BACE-1 is involved in regulating adult neurogenesis, the process of generating new neurons in the adult brain, primarily in the subgranular zone of the dentate gyrus and the subventricular zone. This function is partly mediated by the cleavage of Jagged-1 (Jag1), a ligand for the Notch signaling pathway.[12][13] The Jag1-Notch pathway is critical for maintaining the balance between neuronal and glial cell fate decisions.

In BACE-1 null mice, the shedding of Jag1 is reduced, leading to an increase in astrogenesis at the expense of neurogenesis during early development.[13] The impact of BACE-1 on adult hippocampal neurogenesis is also significant, with studies showing that a complete loss of BACE-1 can impair the differentiation of newborn cells into neurons.

Table 4: Quantitative Data on BACE-1's Role in Neurogenesis

| Model | Parameter | Observation | Reference(s) |

| BACE-1 Knockout Mice (early development) | Neurogenesis vs. Astrogenesis | Decreased neurogenesis, increased astrogenesis in the hippocampus. | [13] |

| Adult BACE-1 Knockout Mice | Neuronal Differentiation of Newborn Cells | Impaired |

Experimental Protocols

BACE-1 Activity Assay (Fluorogenic Substrate)

This protocol describes the measurement of BACE-1 activity in cell or tissue lysates using a fluorogenic peptide substrate.

Materials:

-

BACE-1 fluorogenic substrate (e.g., based on the Swedish mutation of APP)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

BACE-1 inhibitor (for control)

-

Cell or tissue lysate

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank: Assay buffer only.

-

Negative Control: Lysate and assay buffer.

-

Positive Control: Lysate, assay buffer, and a known BACE-1 inhibitor.

-

Sample: Lysate and assay buffer.

-

-

Prepare the BACE-1 fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a fluorometric plate reader.

-

Calculate BACE-1 activity by determining the rate of increase in fluorescence over time, after subtracting the background fluorescence from the blank and negative control wells.

Western Blot Analysis of BACE-1 Substrates

This protocol outlines the detection and quantification of BACE-1 substrates and their cleavage products.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the full-length substrate and its cleavage fragments

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

Immunohistochemistry for BACE-1 Localization

This protocol is for visualizing the distribution of BACE-1 in brain tissue sections.

Materials:

-

Fixed brain tissue sections (paraffin-embedded or frozen)

-

Antigen retrieval solution (if necessary)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody against BACE-1

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Microscope

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections, or thaw frozen sections.

-

Perform antigen retrieval if required.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with blocking solution for 1 hour.

-

Incubate sections with the primary anti-BACE-1 antibody overnight at 4°C.

-

Wash sections with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour.

-

Wash sections with PBS.

-

Incubate with the ABC reagent for 30 minutes.

-

Wash sections with PBS.

-

Develop the signal with the DAB substrate.

-

Counterstain with hematoxylin, dehydrate, and mount.

-

Visualize under a microscope.

Quantification of Neurogenesis using BrdU Staining

This protocol describes the labeling and quantification of newly divided cells in the brain.

Materials:

-

5-bromo-2'-deoxyuridine (BrdU)

-

Saline

-

Fixed brain tissue sections

-

HCl for DNA denaturation

-

Borate buffer for neutralization

-

Primary anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Administer BrdU to animals via intraperitoneal injection.

-

After the desired labeling period, perfuse the animals and collect the brains.

-

Prepare fixed brain sections.

-

Denature the DNA by incubating the sections in 2N HCl.

-

Neutralize the acid with borate buffer.

-

Block non-specific binding sites.

-

Incubate with the primary anti-BrdU antibody overnight at 4°C.

-

Wash the sections.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Quantify the number of BrdU-positive cells in the region of interest using a fluorescence microscope and stereological methods.

Visualizations

Caption: BACE-1 signaling pathways in the CNS.

Caption: Experimental workflow for BACE-1 activity assay.

Caption: Logical relationships of BACE-1's roles and substrates.

Conclusion

BACE-1 is a multifaceted enzyme with critical physiological roles in the central nervous system that extend far beyond its involvement in Alzheimer's disease pathology. Its functions in myelination, synaptic plasticity, and neurogenesis are essential for proper neuronal development and function. As the development of BACE-1 inhibitors continues, a thorough understanding of these physiological roles and the consequences of their disruption is imperative. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data and methodologies to aid researchers and clinicians in navigating the complexities of BACE-1 biology and its therapeutic targeting. Future research should focus on developing substrate-specific inhibitors that can selectively target the amyloidogenic pathway while preserving the vital physiological functions of BACE-1.

References

- 1. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics | PLOS One [journals.plos.org]

- 3. Substrate and inhibitor profile of BACE (beta-secretase) and comparison with other mammalian aspartic proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of beta-secretase (BACE1) substrates using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cleavage of Neuregulin-1 by BACE1 or ADAM10 Protein Produces Differential Effects on Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cleavage of neuregulin-1 by BACE1 or ADAM10 protein produces differential effects on myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-site amyloid precursor protein cleaving enzyme 1(BACE1) regulates Notch signaling by controlling the cleavage of Jagged 1 (Jag1) and Jagged 2 (Jag2) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. BACE1 regulates hippocampal astrogenesis via the Jagged1-Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Neural Cell Adhesion Molecules L1 and CHL1 Are Cleaved by BACE1 Protease in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The neural cell adhesion molecules L1 and CHL1 are cleaved by BACE1 protease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Functions of the Alzheimer's Disease Protease BACE1 at the Synapse in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BACE1-cleavage of Sez6 and Sez6L is elevated in Niemann-Pick type C disease mouse brains | PLOS One [journals.plos.org]

- 22. BACE1-cleavage of Sez6 and Sez6L is elevated in Niemann-Pick type C disease mouse brains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Proteomic Substrate Identification for Membrane Proteases in the Brain [frontiersin.org]

- 25. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. LRRN1 leucine rich repeat neuronal 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 27. Analysis of Lrrn1 expression and its relationship to neuromeric boundaries during chick neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. luolab.stanford.edu [luolab.stanford.edu]

- 29. genecards.org [genecards.org]

- 30. LRRN1 leucine rich repeat neuronal 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 31. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BACE-1 Inhibitor Cellular Assay for Aβ Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques. The primary enzyme responsible for the initial and rate-limiting step in Aβ production is the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). Inhibition of BACE-1 is a key therapeutic strategy aimed at reducing Aβ levels to slow the progression of AD. This document provides a detailed protocol for a cell-based assay to screen and characterize BACE-1 inhibitors by measuring the reduction of secreted Aβ peptides.

The amyloidogenic pathway begins with the cleavage of the amyloid precursor protein (APP) by BACE-1. This is followed by a subsequent cleavage by γ-secretase, which results in the generation of Aβ peptides, primarily Aβ40 and Aβ42. By inhibiting BACE-1, the initial cleavage of APP is prevented, thereby reducing the production of all downstream Aβ species.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the amyloidogenic processing of APP and the mechanism of action for BACE-1 inhibitors.

Caption: Amyloid Precursor Protein (APP) processing by BACE-1 and γ-secretase.

Experimental Workflow

The following diagram outlines the complete workflow for the BACE-1 inhibitor cellular assay.

Caption: Workflow for BACE-1 inhibitor cellular assay for Aβ reduction.

Quantitative Data Summary

The following tables summarize the in vitro cellular potency of representative BACE-1 inhibitors.

Table 1: Cellular Potency of Lanabecestat (AZD3293)

| Cellular Model | Target Measured | IC50 Value | Reference |

| SH-SY5Y cells over-expressing AβPP | Aβ40 Secretion | 80 pM | [1] |

| Mouse Primary Neuron Cultures | Aβ40 Secretion | 610 pM | [1] |

| Guinea Pig Primary Neuron Cultures | Aβ40 Secretion | 310 pM | [1] |

Table 2: Cellular Potency of Verubecestat (MK-8931)

| Cellular Model | Target Measured | IC50 Value | Reference |

| HEK293 APPswe/lon | Aβ40 | 72 ± 5 nM | [2] |

| HEK293 APPswe/lon | Aβ42 | 24 ± 6 nM | [2] |

| HEK293 APPswe/lon | sAPPβ | 230 nM | [2] |

Detailed Experimental Protocols

Cell Lines

This protocol is optimized for use with human neuroblastoma SH-SY5Y cells stably transfected to overexpress human APP with the Swedish mutation (SH-SY5Y-APPsw) or Chinese Hamster Ovary (CHO) cells stably expressing human APP (CHO-hAPP).[3][4] These cell lines are recommended due to their robust secretion of Aβ peptides.

Protocol 1: Cell Culture and Plating

-

Cell Culture:

-

Culture SH-SY5Y-APPsw cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.[3][5]

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[3]

-

For selection of stably transfected cells, include the appropriate selection antibiotic (e.g., G418 at 400 µg/ml) in the culture medium.[3]

-

Passage cells at approximately 80% confluency.[5]

-

-

Cell Plating:

-

On the day before treatment, detach cells using trypsin-EDTA.[6]

-

Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Plate the cells in a 96-well cell culture plate at a density of 6.25 x 10^4 cells/cm^2.[3]

-

Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Protocol 2: BACE-1 Inhibitor Treatment

-

Inhibitor Preparation:

-

Prepare a stock solution of the BACE-1 inhibitor in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the inhibitor stock solution in serum-free culture medium to achieve the desired final concentrations.

-

It is recommended to test a wide range of concentrations (e.g., 8-10 concentrations in a log or semi-log series) to generate a complete dose-response curve.

-

-

Cell Treatment:

-

Carefully remove the culture medium from the plated cells.

-

Add 100 µL of the medium containing the various inhibitor concentrations to the respective wells.

-

Include a vehicle control (medium with the same final concentration of DMSO as the inhibitor-treated wells, typically ≤0.1%).[3]

-

Incubate the cells with the inhibitor for 16-24 hours at 37°C and 5% CO2.[1][3]

-

Protocol 3: Aβ Quantification by ELISA

-

Supernatant Collection:

-

After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

-

If necessary, centrifuge the supernatant at low speed (e.g., 1000 x g for 5 minutes) to pellet any detached cells or debris.

-

The clarified supernatant can be used directly for ELISA or stored at -80°C for later analysis.

-

-

Aβ40 and Aβ42 ELISA:

-

Quantify the levels of secreted Aβ40 and Aβ42 in the cell culture supernatants using commercially available sandwich ELISA kits.

-

Follow the manufacturer's instructions for the specific ELISA kit being used.

-

Briefly, this involves adding the supernatant samples and standards to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent detection.

-

Measure the absorbance or luminescence using a microplate reader.

-

Protocol 4: Data Analysis

-